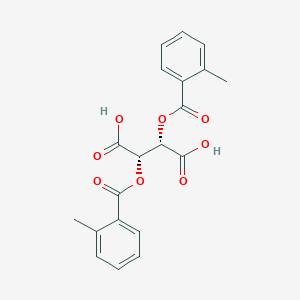

(2S,3S)-2,3-Bis((2-methylbenzoyl)oxy)succinic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

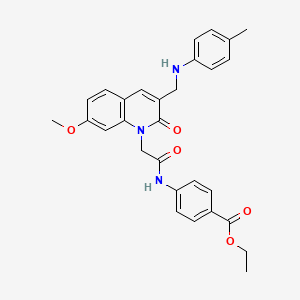

“(2S,3S)-2,3-Bis((2-methylbenzoyl)oxy)succinic acid” is a chemical compound. Unfortunately, there is limited information available about this specific compound. It is related to “(2S,3S)-2-hydroxy-3-((2-methylbenzoyl)oxy)succinic acid”, which is a product available from certain chemical suppliers . The compound has a molecular weight and a specific formula, but these are not provided in the available resources .

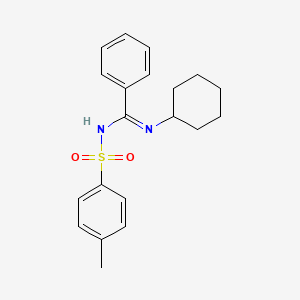

Molecular Structure Analysis

The molecular structure of “(2S,3S)-2,3-Bis((2-methylbenzoyl)oxy)succinic acid” is not directly provided in the available resources. The notation “(2S,3S)” refers to the configuration of the chiral centers in the molecule . The numbers 2 and 3 refer to the positions of the chiral carbons in the molecule .Physical And Chemical Properties Analysis

The physical and chemical properties of “(2S,3S)-2,3-Bis((2-methylbenzoyl)oxy)succinic acid” are not provided in the available resources . These properties would typically include aspects such as solubility, melting point, boiling point, and spectral data.Wissenschaftliche Forschungsanwendungen

Molecular Synthesis

This compound is pivotal in the synthesis of complex molecular structures, particularly in the creation of diastereomeric forms of various organic compounds. Its ability to introduce chirality and complexity into molecular frameworks makes it valuable for synthesizing new molecules with potential pharmacological activities .

Biological Activity Exploration

The structural complexity of (2S,3S)-2,3-Bis((2-methylbenzoyl)oxy)succinic acid allows for the exploration of biological activities, such as anti-inflammatory, analgesic, and antioxidant properties. Researchers can synthesize derivatives and evaluate their biological activities through in vitro and in vivo studies .

Gene Function Studies

In genetic research, this compound can be used to study gene function by facilitating the transfection of mammalian cells. This application is crucial for understanding gene expression patterns and protein interactions within cells .

Chemical Synthesis of Natural Products

The compound serves as a key intermediate in the total synthesis of complex natural products, including diterpene alkaloids. These natural products are known for their significant physiological activities, including anti-cancer and analgesic properties .

Enzyme Inhibition Analysis

It can be employed in the development of enzyme inhibitors. By modifying the compound’s structure, researchers can create molecules that inhibit specific enzymes, which is essential for understanding disease mechanisms and developing new drugs .

Material Science

In the field of material science, this compound’s derivatives can be used to modify the surface properties of materials, potentially leading to the development of new materials with unique characteristics .

Chiral Resolution Agents

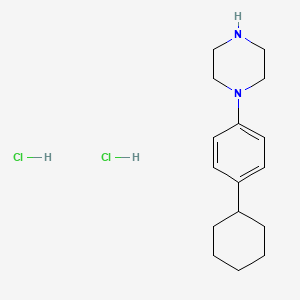

Due to its chiral nature, (2S,3S)-2,3-Bis((2-methylbenzoyl)oxy)succinic acid can act as a chiral resolution agent, separating enantiomers of racemic mixtures. This is particularly useful in the pharmaceutical industry for producing enantiomerically pure drugs .

Analytical Chemistry

In analytical chemistry, this compound can be used as a standard or reagent in various chromatographic techniques to help identify and quantify other substances, due to its distinct chemical properties .

Eigenschaften

IUPAC Name |

(2S,3S)-2,3-bis[(2-methylbenzoyl)oxy]butanedioic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O8/c1-11-7-3-5-9-13(11)19(25)27-15(17(21)22)16(18(23)24)28-20(26)14-10-6-4-8-12(14)2/h3-10,15-16H,1-2H3,(H,21,22)(H,23,24)/t15-,16-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBFHECNVJVVMCR-HOTGVXAUSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)OC(C(C(=O)O)OC(=O)C2=CC=CC=C2C)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1C(=O)O[C@@H]([C@@H](C(=O)O)OC(=O)C2=CC=CC=C2C)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O8 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S,3S)-2,3-Bis((2-methylbenzoyl)oxy)succinic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(3-methoxybenzyl)-8-(piperidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2865010.png)

![2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2865016.png)

![(2Z)-2-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-3-{[4-chloro-2-(trifluoromethyl)phenyl]amino}prop-2-enenitrile](/img/structure/B2865017.png)

![Methyl 2-{[(6-hydroxy-7-methyl-2-oxochromen-4-yl)methyl]amino}benzoate](/img/structure/B2865018.png)

![8-(1,3-Benzodioxol-5-ylcarbonyl)-4-[(4-fluoro-3-methylphenyl)sulfonyl]-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2865025.png)